molecular formula C16H12ClNO B2858971 1-Benzyl-3-chloroindole-2-carbaldehyde CAS No. 924032-60-0

1-Benzyl-3-chloroindole-2-carbaldehyde

Cat. No.: B2858971
CAS No.: 924032-60-0
M. Wt: 269.73
InChI Key: ZBMLJJPZVMNLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-chloroindole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological and clinical applications, making them a focal point in medicinal chemistry

Preparation Methods

The synthesis of 1-Benzyl-3-chloroindole-2-carbaldehyde typically involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For the specific synthesis of this compound, a benzyl group is introduced at the nitrogen atom of the indole ring, and a chloro group is added at the 3-position. The final step involves the formylation of the 2-position to introduce the aldehyde group .

Chemical Reactions Analysis

1-Benzyl-3-chloroindole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-chloroindole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like tyrosinase, which is involved in melanin synthesis . The benzyl and chloro substituents can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

1-Benzyl-3-chloroindole-2-carbaldehyde can be compared with other indole derivatives such as:

The presence of both the benzyl and chloro groups in this compound makes it unique, providing a balance of reactivity and stability that can be advantageous in various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure allows it to undergo various chemical reactions and interact with biological targets, making it a valuable tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-benzyl-3-chloroindole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO/c17-16-13-8-4-5-9-14(13)18(15(16)11-19)10-12-6-2-1-3-7-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMLJJPZVMNLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.